Coumermycin A1 is a naturally occurring aminocoumarin antibiotic produced by the bacterium Streptomyces rishiriensis. [] It belongs to the group of coumarin antibiotics, which are characterized by their ability to inhibit bacterial DNA gyrase. Coumermycin A1 is specifically known for its potent inhibitory activity against this enzyme, making it a valuable tool in various scientific research areas. [, ]
The Coumermycin A1 biosynthetic gene cluster has been successfully assembled and heterologously expressed in Streptomyces coelicolor. [] This has allowed the production of new derivatives by genetic engineering, including:
Coumermycin A1 acts as a potent inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication. [, , , ] It specifically targets the B subunit (GyrB) of the enzyme, binding to the ATP-binding site and blocking its ATPase activity. [, , , ] This inhibition prevents DNA supercoiling, ultimately disrupting bacterial DNA replication and leading to growth inhibition or cell death. [, , , ]
The interaction of Coumermycin A1 with DNA gyrase is modulated by ATP. [] While Coumermycin A1 itself inhibits the ATPase activity of GyrB, ATP can stimulate Coumermycin A1-induced DNA cleavage by gyrase. [] This suggests a complex interplay between ATP binding, drug binding, and DNA cleavage activity within the enzyme.
Coumermycin A1's mechanism differs from that of quinolone antibiotics, which also target DNA gyrase but primarily affect the A subunit (GyrA). [, , ] While both classes of drugs inhibit DNA gyrase, Coumermycin A1 causes a more pronounced relaxation of chromosomal DNA supercoiling compared to quinolones at concentrations that maximally inhibit DNA synthesis. [, ]
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: